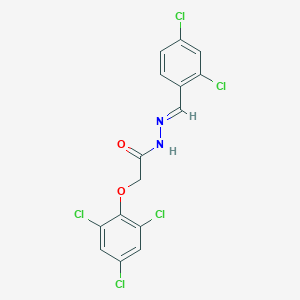![molecular formula C18H21BrN4O3S2 B448663 ethyl 2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448663.png)
ethyl 2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazole, benzothiophene, and ester groups within the molecule contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-bromo-1-methyl-1H-pyrazole intermediate. This intermediate is then subjected to a series of reactions including acylation, thiourea formation, and cyclization to form the benzothiophene ring system. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-({[(4-fluoro-1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of ethyl 2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the pyrazole ring, for example, allows for unique substitution reactions that are not possible with other halogenated derivatives.
Propiedades
Fórmula molecular |
C18H21BrN4O3S2 |
|---|---|
Peso molecular |
485.4g/mol |
Nombre IUPAC |
ethyl 2-[(4-bromo-1-methylpyrazole-3-carbonyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H21BrN4O3S2/c1-4-26-17(25)13-10-6-5-9(2)7-12(10)28-16(13)21-18(27)20-15(24)14-11(19)8-23(3)22-14/h8-9H,4-7H2,1-3H3,(H2,20,21,24,27) |
Clave InChI |
GOWAZSGIKVJAGK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=NN(C=C3Br)C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=NN(C=C3Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B448581.png)
METHANONE](/img/structure/B448582.png)


![1-[4-ANILINO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PENTANONE](/img/structure/B448587.png)
![methyl 4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B448588.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448589.png)


![ethyl (9R)-4-bromo-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate](/img/structure/B448598.png)

![N-(2-{[(3-chloroanilino)carbonyl]amino}-4-methylphenyl)-N'-(3-chlorophenyl)urea](/img/structure/B448600.png)
![Ethyl 4-[({[1,1-bis(trifluoromethyl)propyl]amino}carbonyl)amino]benzoate](/img/structure/B448602.png)
![2-[2,6-Dibromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B448603.png)
